molecular formula C9H10N2O B099427 1-(1H-Benzimidazol-2-yl)ethanol CAS No. 19018-24-7

1-(1H-Benzimidazol-2-yl)ethanol

Cat. No. B099427
CAS RN: 19018-24-7
M. Wt: 162.19 g/mol
InChI Key: XZHWEHOSQYNGOL-UHFFFAOYSA-N
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Description

“1-(1H-Benzimidazol-2-yl)ethanol” is a chemical compound with the linear formula C9H10N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 1-(1H-Benzimidazol-2-yl)ethanol has been reported in the literature . The compound was obtained by reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromo-prop-1-ene .


Molecular Structure Analysis

The molecular structure of “1-(1H-Benzimidazol-2-yl)ethanol” is characterized by a linear formula of C9H10N2O . Its molecular weight is 162.193 .

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

This compound has been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials with structural versatility and controlled porosity, which have gained interest in both industrial and scientific circles . The compound was used as an organic linker to obtain three novel MOFs .

Carbon Dioxide (CO2) Capture

The synthesized MOFs have shown excellent CO2 adsorption capacity . This is particularly important in the context of climate change, as effective techniques for minimizing CO2 emissions are a rapidly increasing research area .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

The compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Synthesis of Pyrazole, Thiophene, Pyridine and Coumarin Derivatives

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a derivative of the compound, has been used in the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives . These derivatives have shown antitumor activities .

Design of New Pharmacological Agents

The compound has been used in the design of new pharmacological agents . These agents block AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Synthesis of Fluorinated (Benzo[d]imidazol-2-yl)methanols

The compound has been used in the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols . These materials have found applications in various areas, including as Co (II) cubane complexes behaving as single-molecule magnets, cobalt catalysts for water electro-oxidation, red-emitting fluorophores, cytotoxic and apoptosis-inducing agents, and antimicrobial activity .

Safety And Hazards

Sigma-Aldrich provides “1-(1H-Benzimidazol-2-yl)ethanol” as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

While specific future directions for “1-(1H-Benzimidazol-2-yl)ethanol” are not mentioned in the literature, benzimidazole derivatives have been used in combination with other compounds for the preparation of complexes . This suggests potential future directions in the development of new compounds and materials.

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWEHOSQYNGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940562
Record name 1-(1H-Benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Benzimidazol-2-yl)ethanol

CAS RN

19018-24-7
Record name α-Methyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19018-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 1-(2-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 1-(1H-Benzo[d]imidazol-2-yl)ethanol?

A1: 1-(1H-Benzo[d]imidazol-2-yl)ethanol is an organic compound with the molecular formula C9H10N2O. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 162.19 g/mol. Structural studies using X-ray crystallography reveal that the molecule exists in two crystallographically independent forms within its asymmetric unit . These forms exhibit a nearly coplanar arrangement between the fused benzene and imidazole rings .

Q2: How is 1-(1H-Benzo[d]imidazol-2-yl)ethanol synthesized?

A2: The compound can be synthesized by reacting (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene . Further research might explore alternative synthesis routes and their efficiency.

Q3: What are the potential applications of 1-(1H-Benzo[d]imidazol-2-yl)ethanol in catalysis?

A3: While 1-(1H-Benzo[d]imidazol-2-yl)ethanol itself is not reported as a catalyst in the provided research, it serves as a substrate in an oxidation reaction. Specifically, a ruthenium complex, Ru(bpbp)(pbb)Cl, effectively catalyzes the oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using hydrogen peroxide (H2O2) as the oxidant . This finding suggests potential applications in organic synthesis, where selective oxidation reactions are crucial.

Q4: What factors influence the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone?

A4: Research indicates that the efficiency of this catalytic oxidation is influenced by temperature and catalyst concentration . Optimal conditions involve a 1:1000:3000 molar ratio of catalyst to substrate to H2O2 at a temperature of 50°C for 5 hours, yielding 57% of 1-(1H-Benzo[d]imidazol-2-yl)ethanone . Further studies could explore the impact of solvent, reaction time, and other parameters on yield and selectivity.

Q5: What are the intermolecular interactions observed in the crystal structure of 1-(1H-Benzo[d]imidazol-2-yl)ethanol?

A5: Crystallographic analysis reveals that 1-(1H-Benzo[d]imidazol-2-yl)ethanol molecules engage in intermolecular hydrogen bonding . Specifically, O—H⋯N and N—H⋯O hydrogen bonds form a sheet-like structure parallel to the (010) plane within the crystal lattice . These interactions likely contribute to the compound's solid-state packing and physicochemical properties.

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